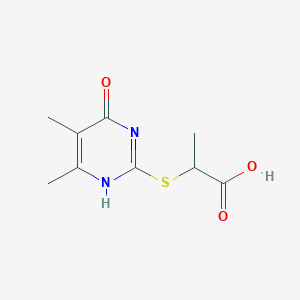

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid, also known as DMOPSO, is a synthetic organic compound belonging to the pyrimidine sulfonate family. It is a white crystalline solid with a molecular formula of C7H9NO4S and a molecular weight of 215.22 g/mol. DMOPSO is a relatively new compound and has been explored for its potential medicinal properties and applications in organic synthesis.

Aplicaciones Científicas De Investigación

Biological Activity and Synthesis

Research into compounds structurally related to 2-(5,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-2-yl-sulfanyl)-propionic acid has demonstrated a wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant effects. The synthesis of these heterocyclic sulfanylpyrimidin-4(3H)-one derivatives through reactions with different reagents showcases the chemical versatility and potential therapeutic application of these compounds (Bassyouni & Fathalla, 2013).

Chemical Transformations

The interactions of similar pyrimidine derivatives with other compounds can lead to the formation of complex structures with significant potential in materials science and pharmaceuticals. For instance, the reaction of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including those related to the queried compound, resulted in the formation of compounds with unique structural features as established by X-ray diffraction analysis (Gubanova et al., 2020).

Fluorescence Studies

Compounds containing the pyrimidine nucleus, such as those structurally related to the queried chemical, have been studied for their ability to bind with bovine serum albumin (BSA), demonstrating significant potential for biomedical imaging and diagnostic applications. Fluorescence and UV-vis spectral studies of p-hydroxycinnamic acid amides derived from pyrimidine demonstrate this interaction, providing insights into the molecular interactions and potential for therapeutic monitoring (Meng et al., 2012).

Antioxidant Properties

Derivatives of pyrimidine, including those similar to this compound, have shown promising antioxidant activities. These activities were evaluated against various in vitro test systems, indicating that the structural components of these compounds significantly influence their antioxidant potential. Such studies underscore the importance of pyrimidine derivatives in developing new antioxidant agents (Rani et al., 2012).

Chemiluminescence Applications

The base-induced decomposition of sulfanyl-substituted bicyclic dioxetanes, structurally related to the queried compound, has been investigated for their chemiluminescence properties. These studies provide a foundation for the potential use of such compounds in analytical chemistry, especially in the development of novel chemiluminescent probes for biological and chemical analyses (Watanabe et al., 2010).

Propiedades

IUPAC Name |

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-4-5(2)10-9(11-7(4)12)15-6(3)8(13)14/h6H,1-3H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUNDKYVJNWELX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SC(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B498747.png)

![2-[[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](methyl)amino]benzoic acid](/img/structure/B498751.png)

![4-(Acetylamino)-1-naphthyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498752.png)

![N-(2-furylmethyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498753.png)

![N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498754.png)

![2-{Ethyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B498758.png)

![N-(3-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498759.png)

![4-Methoxy-3-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B498760.png)

![N-(2-ethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498761.png)

![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498762.png)

![N-(3,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498766.png)

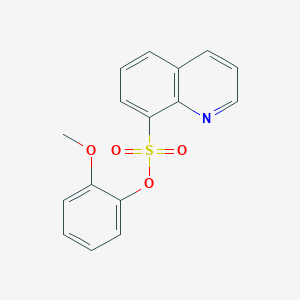

![2-[Butyl(quinolin-8-ylsulfonyl)amino]benzoic acid](/img/structure/B498767.png)

![2-{Methyl[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B498768.png)